4-[benzyl(methyl)amino]-N-cyclohexyl-3-nitrobenzamide
説明
4-[Benzyl(methyl)amino]-N-cyclohexyl-3-nitrobenzamide (also known as BAY 73-6691) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to a class of drugs known as phosphodiesterase type 9 (PDE9) inhibitors, which have been shown to have beneficial effects on various physiological and biochemical processes in the human body.
作用機序
BAY 73-6691 works by inhibiting the activity of PDE9, an enzyme that is involved in the breakdown of cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, BAY 73-6691 increases the levels of cGMP in the brain, which in turn leads to increased synaptic plasticity and improved cognitive function. This mechanism of action has been supported by several studies, which have shown that PDE9 inhibitors can enhance memory and learning in animal models.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function, BAY 73-6691 has also been shown to have beneficial effects on other physiological and biochemical processes. For example, PDE9 inhibitors have been shown to reduce inflammation and oxidative stress in the brain, which are both implicated in the pathogenesis of neurodegenerative diseases. BAY 73-6691 has also been shown to have cardioprotective effects, as it can reduce myocardial infarct size and improve cardiac function in animal models of ischemia-reperfusion injury.
実験室実験の利点と制限
One of the main advantages of BAY 73-6691 for lab experiments is its high purity and stability, which makes it suitable for use in a wide range of assays and experiments. However, one limitation of this compound is its relatively high cost, which may limit its use in large-scale studies. Additionally, the effects of PDE9 inhibitors on human subjects are not yet fully understood, which may limit their clinical translation.
将来の方向性
There are several potential future directions for research on BAY 73-6691 and other PDE9 inhibitors. One area of interest is the development of more potent and selective inhibitors, which may have improved therapeutic efficacy and reduced side effects. Additionally, further studies are needed to fully understand the effects of PDE9 inhibitors on human subjects, and to determine their potential as therapeutic agents for neurodegenerative diseases and other conditions.
科学的研究の応用
BAY 73-6691 has been extensively studied for its potential therapeutic applications in various disease conditions. One of the most promising applications of this compound is in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. PDE9 inhibitors have been shown to improve cognitive function and memory in animal models of these diseases, and BAY 73-6691 has demonstrated similar effects in preclinical studies.
特性
IUPAC Name |
4-[benzyl(methyl)amino]-N-cyclohexyl-3-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-23(15-16-8-4-2-5-9-16)19-13-12-17(14-20(19)24(26)27)21(25)22-18-10-6-3-7-11-18/h2,4-5,8-9,12-14,18H,3,6-7,10-11,15H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYRGYIRKAIICE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。